molecular formula C12H15N3O3 B1666418 Ethyl 2-(4-azidophenoxy)-2-methylpropanoate CAS No. 82054-49-7

Ethyl 2-(4-azidophenoxy)-2-methylpropanoate

Cat. No. B1666418
CAS RN: 82054-49-7
M. Wt: 249.27 g/mol
InChI Key: HBZFZKSPJVDGJV-UHFFFAOYSA-N
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Description

Azidofibrate is an inhibitor of fat cell lypolysis.

Scientific Research Applications

Chemical Reactions and Interactions

Phosphine-catalyzed Annulation Synthesis of Tetrahydropyridines

Ethyl 2-methyl-2,3-butadienoate engages in [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst. The result is ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, showcasing complete regioselectivity and excellent yields. The reaction's scope was expanded using ethyl 2-(substituted-methyl)-2,3-butadienoates to generate ethyl 2,6-cis-disubstituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high diastereoselectivities (Zhu et al., 2003).

Rhodium-Mediated C–C Bond Activation The reaction of specific azo ligands with [Rh(PPh3)3Cl] leads to intriguing rhodium-assisted C–C bond activation and elimination or migration of alkyl groups. The modified azo ligands bind to rhodium as dianionic C,N,O-donors. The study provides insights into the structures of these complexes and their characteristic 1H NMR signals and intense MLCT transitions (Baksi et al., 2007).

Extraction and Solubility Studies

Use of Ethyl Lactate to Extract Bioactive Compounds Ethyl lactate, an environmentally friendly solvent, is used for extracting phenolic compounds from Cytisus scoparius. The study compares the characteristics of extracts obtained by Pressurized Solvent Extraction with those obtained with methanol. It's an efficient solvent for polyphenols from C. scoparius, yielding extracts with high levels of plant phenolics and antioxidant activity. The antimicrobial activity of these extracts was also tested, showing antibacterial activity against Gram-positive bacteria (Lores et al., 2015).

Thermodynamics of Fenofibrate and Solubility in Pure Organic Solvents This study provides calorimetric data on the melting of fenofibrate and the heat capacity of the solid and melt. It examines the solid-liquid solubility in various pure solvents and discusses the influence of the temperature dependence of the activity coefficient on the solubility and the characteristics of crystals obtained by different methods (Watterson et al., 2014).

properties

CAS RN

82054-49-7

Product Name

Ethyl 2-(4-azidophenoxy)-2-methylpropanoate

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

ethyl 2-(4-azidophenoxy)-2-methylpropanoate

InChI

InChI=1S/C12H15N3O3/c1-4-17-11(16)12(2,3)18-10-7-5-9(6-8-10)14-15-13/h5-8H,4H2,1-3H3

InChI Key

HBZFZKSPJVDGJV-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)N=[N+]=[N-]

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)N=[N+]=[N-]

Appearance

Solid powder

Other CAS RN

82054-49-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

azidofibrate
ethyl 2-(4-azidophenoxy)-2-methylpropanoate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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